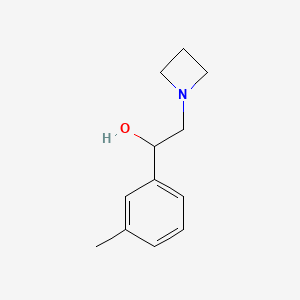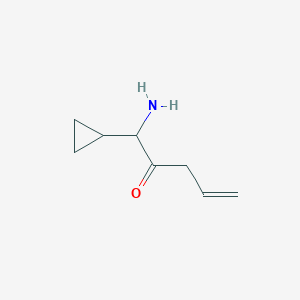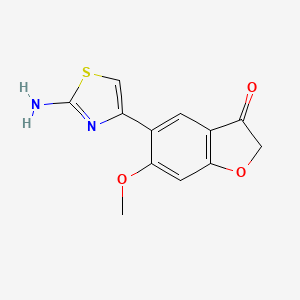
3-Aminohexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminohexanamide is an organic compound with the molecular formula C6H14N2O It is an amide derivative of hexanoic acid, featuring an amino group attached to the third carbon of the hexanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Aminohexanamide can be synthesized through several methods. One common approach involves the hydrogenation of 2-oximino-6-nitrohexanamide. This process occurs in two steps: first, 2-oximino-6-aminohexanamide is produced as an intermediate, and then it is hydrogenated to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation processes. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product. The use of specific catalysts and controlled reaction conditions is crucial to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Aminohexanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form hexylamine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Oxo-hexanamide derivatives.
Reduction: Hexylamine derivatives.
Substitution: Various substituted hexanamides depending on the reagents used.
Scientific Research Applications
3-Aminohexanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-aminohexanamide involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for certain enzymes, leading to the formation of biologically active compounds. The amino group plays a crucial role in these interactions, facilitating binding to enzyme active sites and influencing the compound’s reactivity .
Comparison with Similar Compounds
- 4-Aminobutanamide
- 5-Aminopentanamide
- 6-Aminohexanamide
Comparison: 3-Aminohexanamide is unique due to the position of the amino group on the third carbon of the hexanamide chain. This structural feature influences its chemical reactivity and biological interactions. Compared to 4-aminobutanamide and 5-aminopentanamide, this compound has a longer carbon chain, which can affect its solubility and stability. Additionally, the specific placement of the amino group can lead to different reaction pathways and products .
Properties
Molecular Formula |
C6H14N2O |
|---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
3-aminohexanamide |
InChI |
InChI=1S/C6H14N2O/c1-2-3-5(7)4-6(8)9/h5H,2-4,7H2,1H3,(H2,8,9) |
InChI Key |
NXUFRLVBLXJCAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[1-(Methylamino)cyclobutyl]propan-1-one](/img/structure/B13167639.png)


![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-4,4,4-trifluoro-3-hydroxybutanoic acid](/img/structure/B13167654.png)
![({[3-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13167655.png)



![7,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B13167692.png)


![4-[Methyl(oxan-4-YL)amino]thiophene-2-carbaldehyde](/img/structure/B13167713.png)
